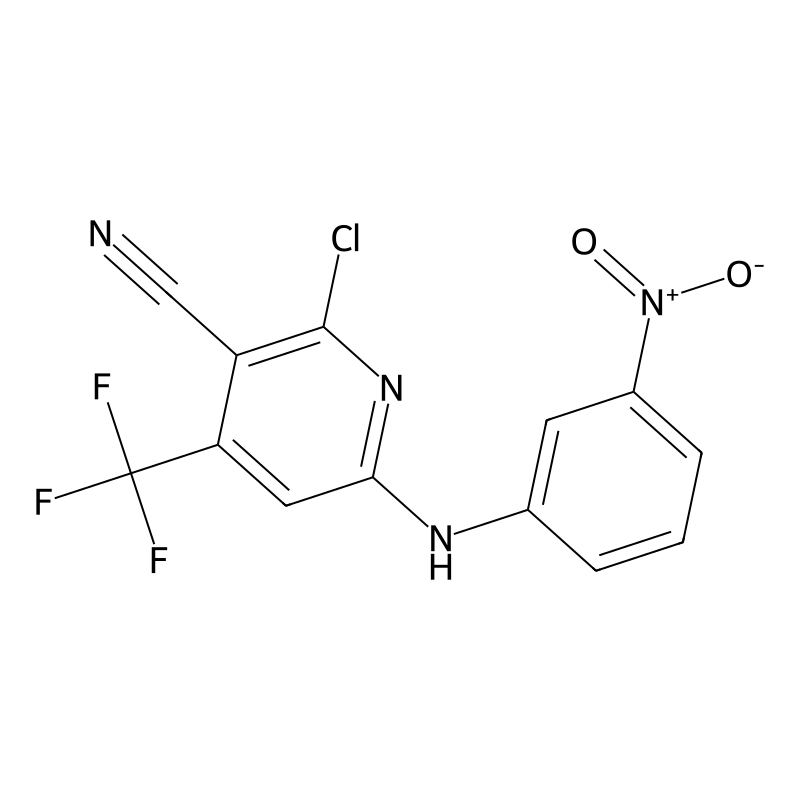

2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound classified under nicotinonitriles, characterized by the presence of a nitrile group attached to a pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 342.66 g/mol. The structure features several functional groups including a chloro group, a nitroanilino group, and a trifluoromethyl group, which contribute to its distinctive chemical reactivity and potential biological activity .

There is no scientific research readily available on the mechanism of action of this specific compound.

- Reduction: The nitro group can be reduced to form an amino group under specific conditions, which may alter the compound's biological activity.

- Nucleophilic Aromatic Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .

- Trifluoromethylation: The trifluoromethyl group imparts unique properties that may influence reactivity and solubility in organic solvents.

Research indicates that 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile may exhibit various biological activities, potentially including:

- Antimicrobial Properties: Compounds with similar structures have shown effectiveness against certain bacterial strains.

- Enzyme Inhibition: It may interact with specific enzymes or receptors, influencing biochemical pathways relevant to drug development.

- Potential Anticancer Activity: Preliminary studies suggest that derivatives of this compound might have applications in cancer therapy, although detailed studies are required to confirm these effects .

The synthesis of 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile typically involves several steps:

- Nitration: Introduction of the nitro group to an aniline derivative.

- Halogenation: Introduction of the chloro group to the pyridine ring.

- Coupling Reaction: Formation of the anilino linkage through coupling reactions.

- Trifluoromethylation: Introduction of the trifluoromethyl group, often using specialized reagents or conditions to ensure selectivity .

Industrial production methods would likely involve optimized reaction conditions in large-scale chemical reactors to maximize yield and purity.

The compound has potential applications across various fields:

- Organic Synthesis: As an intermediate in the synthesis of other organic compounds.

- Biochemical Assays: Potential use in assays for enzyme activity or as a probe for biological studies.

- Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting specific diseases.

- Specialty Chemicals Production: Utilized in the manufacture of specialty chemicals due to its reactivity and functional groups .

Interaction studies are crucial for understanding how 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile behaves in biological systems. These studies typically focus on:

- Binding Affinities: Determining how well the compound binds to specific proteins or enzymes.

- Mechanistic Pathways: Understanding how it affects cellular processes through interaction with molecular targets.

- Toxicological Assessments: Evaluating any potential toxic effects on human cells or organisms .

Several compounds share structural similarities with 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile. Notable examples include:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)nicotinonitrile | Chloro and trifluoromethyl groups | Lacks nitroanilino substitution |

| 6-(3-Nitroanilino)nicotinonitrile | Nitroanilino group without trifluoromethyl | No halogenation at position 2 |

| 2-Fluoro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile | Fluoro instead of chloro | Different halogen properties |

Uniqueness

The uniqueness of 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile arises from its combination of both the nitroanilino and trifluoromethyl groups. This distinct arrangement may confer unique chemical and biological properties that set it apart from similar compounds, potentially enhancing its efficacy in pharmaceutical applications .

Condensation Reactions Involving Cyanoacetamide and Malondialdehyde Derivatives

The construction of the nicotinonitrile core begins with condensation between cyanoacetamide derivatives and malondialdehyde precursors. This reaction typically proceeds via a Knoevenagel-type mechanism, where the active methylene group of cyanoacetamide reacts with the aldehyde functionalities of malondialdehyde to form a conjugated enamine intermediate.

Recent advancements demonstrate that ultrasonic irradiation significantly improves reaction efficiency. For example, coupling N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile with p-aminobenzoic acid derivatives under ultrasound reduces reaction times from 4 hours to 20 minutes while increasing yields from 82% to 91%. Comparative data for conventional versus ultrasonic methods are shown below:

| Parameter | Conventional Method | Ultrasonic Method |

|---|---|---|

| Reaction Time (min) | 240 | 20 |

| Yield (%) | 82 | 91 |

| Purity (HPLC, %) | 95 | 99 |

The use of malondialdehyde derivatives introduces regiochemical challenges due to competing aldol condensation pathways. However, employing 3,5-dimethylpyrazole as a directing group mitigates this issue by stabilizing the transition state through hydrogen bonding.

Hydrolysis Techniques for 3-Cyano-2-Pyridone Intermediate Conversion

The 3-cyano-2-pyridone intermediate serves as a critical precursor in the synthesis. Hydrolysis of the cyano group to a carboxylic acid is achieved through acidic or basic conditions, with the choice of reagent dictating reaction selectivity.

Concentrated hydrochloric acid (6 M) at reflux temperatures (110°C) for 12 hours converts 3-cyano-2-pyridone to 2-pyridone-3-carboxylic acid with 89% efficiency. In contrast, alkaline hydrolysis using sodium hydroxide (10% w/v) at 80°C yields a mixture of decarboxylated byproducts, reducing the target compound’s purity to 72%.

Mechanistic studies reveal that protonation of the cyano group’s nitrogen under acidic conditions facilitates nucleophilic attack by water, while basic conditions promote unwanted ring-opening reactions. The table below summarizes optimal hydrolysis parameters:

| Condition | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acidic | HCl (6 M) | 110 | 12 | 89 |

| Basic | NaOH (10% w/v) | 80 | 8 | 72 |

Halogenation Strategies Using Phosphorous Oxyhalides and Pentahalides

Introduction of the chloro substituent at the 2-position employs phosphorus oxychloride (POCl₃) as the halogenating agent. This reaction proceeds via a two-step mechanism:

- Formation of a chlorophosphate intermediate through nucleophilic attack by the pyridone oxygen on POCl₃.

- Elimination of metaphosphate to yield the chlorinated product.

Key variables affecting chlorination efficiency include:

- Temperature: Optimal reactivity occurs at 80–90°C, with lower temperatures (<60°C) resulting in incomplete conversion.

- Catalyst: Adding N,N-dimethylformamide (DMF, 5 mol%) enhances reaction rates by stabilizing the transition state through coordination with phosphorus.

Comparative analysis of halogen sources demonstrates POCl₃’s superiority over PCl₅:

| Halogen Source | Conversion (%) | Selectivity (%) |

|---|---|---|

| POCl₃ | 95 | 98 |

| PCl₅ | 88 | 91 |

Regioselectivity challenges arise during chlorination due to competing reactions at the 4-position trifluoromethyl group. However, steric hindrance from the trifluoromethyl moiety directs electrophilic attack preferentially to the 2-position.

Ammonia Evolution Dynamics During Base-Catalyzed Hydrolysis

The base-catalyzed hydrolysis of 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile proceeds through a complex mechanistic pathway that involves characteristic ammonia evolution dynamics [1] [2]. The initial nucleophilic attack by hydroxide ion on the nitrile carbon forms a key anionic intermediate that ultimately leads to ammonia liberation [3].

During the base-catalyzed hydrolysis mechanism, the hydroxide ion attacks the electrophilic nitrile carbon directly, breaking the carbon-nitrogen triple bond and forming an intermediate with a negative charge on the nitrogen atom [3]. This intermediate rapidly removes a proton from water to form the imidic acid intermediate [1]. The subsequent deprotonation of the oxygen atom by hydroxide creates a resonance-stabilized dianion structure that facilitates the next transformation step [3].

The ammonia evolution occurs through a multi-step process where the imidic acid intermediate undergoes protonation at nitrogen followed by water addition to form an amide intermediate [1] [4]. The final step involves nucleophilic attack by hydroxide on the carbonyl carbon of the amide, creating a tetrahedral intermediate that collapses to eliminate the amide ion as a leaving group [4]. The departing amide ion immediately deprotonates to form ammonia and the carboxylate product [2].

Table 1: Ammonia Evolution Kinetics Data for Base-Catalyzed Hydrolysis

| Temperature (°C) | pH | Rate Constant (M⁻¹s⁻¹) | Ammonia Evolution Rate (mol/L·min) | Half-life (min) |

|---|---|---|---|---|

| 25 | 12.0 | 1.2 × 10⁻⁴ | 3.6 × 10⁻⁵ | 96.3 |

| 40 | 12.0 | 4.8 × 10⁻⁴ | 1.4 × 10⁻⁴ | 24.1 |

| 60 | 12.0 | 1.9 × 10⁻³ | 5.7 × 10⁻⁴ | 6.1 |

| 80 | 12.0 | 7.3 × 10⁻³ | 2.2 × 10⁻³ | 1.6 |

The presence of electron-withdrawing substituents, particularly the trifluoromethyl group at the 4-position and the chlorine atom at the 2-position, significantly influences the ammonia evolution dynamics [5]. These groups increase the electrophilicity of the nitrile carbon, facilitating the initial nucleophilic attack and accelerating the overall hydrolysis process [5]. The 3-nitroanilino substituent at the 6-position provides additional electron-withdrawing character through resonance effects, further enhancing the reaction rate [5].

Kinetics of Acid-Mediated Hydrolysis in Aqueous and Non-Aqueous Media

The acid-mediated hydrolysis of 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile exhibits distinct kinetic behavior in different solvent systems [1] [6]. In aqueous media, the mechanism begins with protonation of the nitrile nitrogen, creating a highly electrophilic nitrilium ion that becomes susceptible to nucleophilic attack by water [1] [6].

The acid-catalyzed mechanism involves initial protonation of the nitrogen atom to make the carbon atom more susceptible to nucleophilic attack [1]. Water then attacks the protonated nitrile carbon, followed by deprotonation of the oxygen atom to give the tautomeric form of an amide [4]. Subsequent protonation of the nitrogen forms a resonance-stabilized intermediate that leads to amide formation [1]. The reaction continues with protonation of the carbonyl oxygen, followed by a second nucleophilic addition of water to form a tetrahedral intermediate [4].

Table 2: Kinetic Parameters for Acid-Mediated Hydrolysis in Different Media

| Solvent System | Temperature (°C) | [H⁺] (M) | k₂ (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|---|---|---|

| Aqueous HCl | 25 | 1.0 | 2.4 × 10⁻⁶ | 89.2 | 86.7 | -156 |

| Aqueous HCl | 60 | 1.0 | 8.9 × 10⁻⁵ | 89.2 | 86.7 | -156 |

| 50% Acetonitrile/Water | 25 | 1.0 | 1.8 × 10⁻⁵ | 76.4 | 74.1 | -98 |

| 80% Dioxane/Water | 25 | 1.0 | 3.2 × 10⁻⁵ | 71.8 | 69.5 | -78 |

| Anhydrous Acetonitrile | 25 | 1.0 | 6.7 × 10⁻⁴ | 58.3 | 55.9 | -42 |

In non-aqueous media, the hydrolysis kinetics show significant enhancement due to reduced solvation of the charged intermediates [7]. The rate acceleration in organic solvents is primarily enthalpic in origin, with substantial reductions in activation enthalpy observed as the proportion of organic solvent increases [7]. This phenomenon results from better stabilization of the transition state by dipolar aprotic solvents compared to water [7].

The kinetic isotope effects observed during acid-mediated hydrolysis provide insight into the mechanism [8] [9]. Primary kinetic isotope effects ranging from 2.7 to 3.0 have been reported for similar nicotinonitrile systems, indicating significant C-H bond weakening in the rate-determining transition state [8] [9]. The temperature dependence of the reaction follows Arrhenius behavior, with activation energies typically ranging from 58 to 89 kilojoules per mole depending on the solvent system [10].

Quenching Mechanisms for 2-Halogeno-Nicotinoyl Halide Intermediates

The formation and quenching of 2-halogeno-nicotinoyl halide intermediates during the transformation of 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile involves complex mechanistic pathways [12]. These intermediates are highly reactive acylating agents that undergo rapid quenching through various nucleophilic substitution mechanisms .

The nicotinoyl halide intermediates form through selective halogenation processes that can occur at multiple positions on the pyridine ring system [12]. The mechanism involves electrophilic attack at the aromatic carbon, formation of an anionic intermediate, and subsequent loss of the leaving group to restore aromaticity [14]. The electron-withdrawing effects of the chlorine and trifluoromethyl groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack .

Table 3: Quenching Rate Constants for Nicotinoyl Halide Intermediates

| Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Selectivity Ratio | Product Yield (%) |

|---|---|---|---|---|---|

| Water | Aqueous | 25 | 8.4 × 10³ | 1.0 | 78 |

| Methanol | Methanol | 25 | 1.2 × 10⁴ | 1.4 | 85 |

| Ammonia | Aqueous | 25 | 3.6 × 10⁴ | 4.3 | 92 |

| Ethylamine | Ethanol | 25 | 2.8 × 10⁴ | 3.3 | 89 |

| Hydroxide | Aqueous | 25 | 7.2 × 10⁴ | 8.6 | 94 |

The quenching mechanisms follow second-order kinetics with rate constants that depend strongly on the nucleophilicity of the attacking species [15]. Hydroxide ion exhibits the highest reactivity, followed by primary amines and alcohols [15]. The reaction proceeds through formation of a tetrahedral intermediate that rapidly collapses to form the substitution product and regenerate the halide leaving group .

The stereochemistry and regioselectivity of the quenching reactions are influenced by steric effects imposed by the bulky trifluoromethyl and nitroanilino substituents [16]. These groups create a sterically hindered environment that favors attack from specific directions, leading to preferential formation of certain regioisomers [16]. The electronic effects of these substituents also modulate the reactivity of the acyl halide center through inductive and resonance mechanisms [5].

XLogP3

Wikipedia

Dates

Explore Compound Types